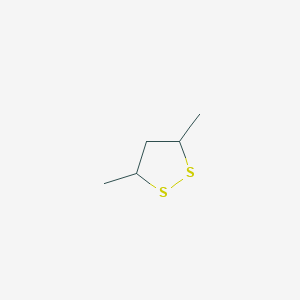
3,5-Dimethyldithiolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dimethyl-1,2-dithiolane is a sulfur-containing heterocyclic compound with the molecular formula C5H10S2 It is characterized by a five-membered ring structure containing two sulfur atoms and two methyl groups attached at the 3rd and 5th positions
準備方法
Synthetic Routes and Reaction Conditions
3,5-Dimethyl-1,2-dithiolane can be synthesized through a two-step process. The first step involves the formation of a 1,3-dithiol intermediate via the reaction of a suitable precursor with 1,2-ethanedithiol. This intermediate is then oxidized to form the desired 1,2-dithiolane .
Industrial Production Methods
Industrial production of 3,5-dimethyl-1,2-dithiolane typically involves the use of catalytic amounts of Lewis acids or Brönsted acids to facilitate the formation of the 1,3-dithiol intermediate. The oxidation step can be carried out using mild oxidizing agents to ensure high yields and purity .
化学反応の分析
Types of Reactions
3,5-Dimethyl-1,2-dithiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to the corresponding 1,3-dithiol.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 1,3-Dithiol.
Substitution: Various substituted dithiolanes depending on the nucleophile used.
科学的研究の応用
3,5-Dimethyl-1,2-dithiolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex sulfur-containing compounds.
Biology: Investigated for its potential as a bioactive molecule with antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including antitumor and antimicrobial activities.
Industry: Utilized in the production of polymers and materials with dynamic covalent properties.
作用機序
The mechanism of action of 3,5-dimethyl-1,2-dithiolane involves its ability to undergo reversible thiol-disulfide exchange reactions. This property allows it to interact with various biological molecules, potentially modulating their activity. The compound’s unique ring structure and sulfur atoms play a crucial role in its reactivity and interactions .
類似化合物との比較
Similar Compounds
1,3-Dithiolane: Similar in structure but lacks the methyl groups at the 3rd and 5th positions.
1,2-Dithiolane: Similar ring structure but different substitution pattern.
Trithiocarbonates: Contain three sulfur atoms and exhibit different reactivity.
Uniqueness
3,5-Dimethyl-1,2-dithiolane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other dithiolanes and related compounds. Its ability to undergo reversible thiol-disulfide exchange reactions makes it particularly valuable in dynamic covalent chemistry and materials science .
特性
分子式 |
C5H10S2 |
|---|---|
分子量 |
134.3 g/mol |
IUPAC名 |
3,5-dimethyldithiolane |
InChI |
InChI=1S/C5H10S2/c1-4-3-5(2)7-6-4/h4-5H,3H2,1-2H3 |
InChIキー |
KFUVOYOTMWUCHL-UHFFFAOYSA-N |
正規SMILES |
CC1CC(SS1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















